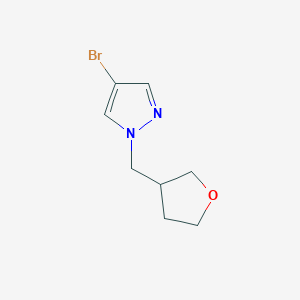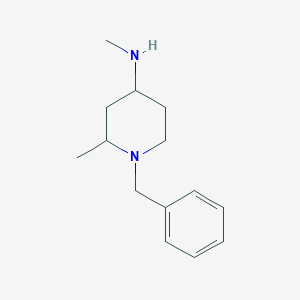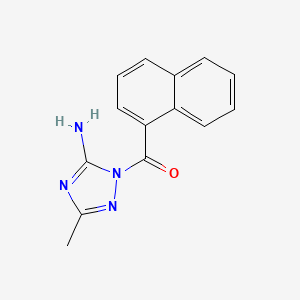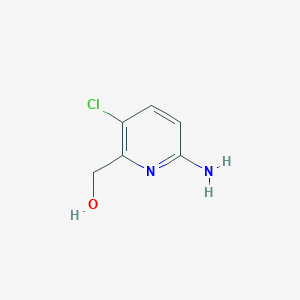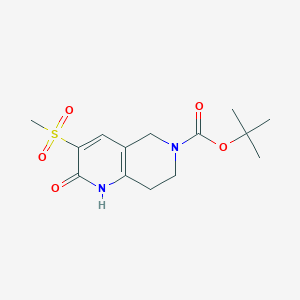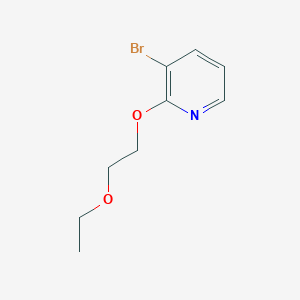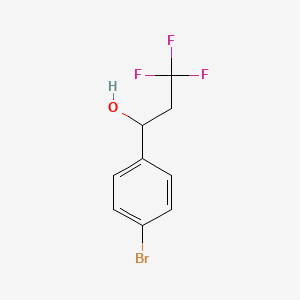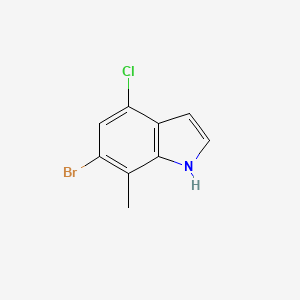
6-bromo-4-chloro-7-methyl-1H-indole
Übersicht
Beschreibung
6-Bromo-4-chloro-1H-indole is a heterocyclic compound . Indoles are significant in natural products and drugs, playing a crucial role in cell biology . They have been used as biologically active compounds for treating various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was then reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole .Molecular Structure Analysis
The molecular structure of 6-bromo-4-chloro-1H-indole is represented by the InChI code:1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H . Chemical Reactions Analysis
Indole derivatives show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .Physical And Chemical Properties Analysis
6-Bromo-4-chloro-1H-indole is a solid or semi-solid or liquid or lump, white to yellow powder or crystals . It should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen
Taints and Off-Flavours in Wines
One study identified compounds including indoles as causes of taints or off-flavours in commercial wines. These findings highlight the significance of indoles in the wine industry and the development of methods to quantify their presence in wines to maintain quality standards (Capone et al., 2010).
Indole Reactions in Aqueous Systems
Research on the reactivity of indole in aqueous solutions, focusing on its interaction with various compounds, has been conducted. This study adds to the understanding of indole's chemical behavior in different pH environments, which is relevant for its applications in chemical synthesis and biological processes (Bocchi et al., 1978).
Synthesis and Functionalization of Indoles
Indoles, including substituted types, have been extensively studied for their synthesis and functionalization. This research is crucial for the development of biologically active compounds in pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).
Indole Alkaloids in Marine Sponges
Indole alkaloids from marine sponges have been investigated for their potential as antiinfective agents and their interaction with human serotonin receptors. This highlights the importance of indoles in the discovery of new drugs and therapeutic agents (Hu et al., 2002).
Nucleophilic Reactivity of Indoles
The nucleophilic reactivities of indoles have been studied to understand their interactions with other compounds. This research aids in designing synthetic strategies for pharmaceuticals and other chemical products (Lakhdar et al., 2006).
Indole-Based Histochemical Methods
Indole compounds are utilized in histochemical methods for enzyme detection and localization. This application is significant in various fields including biochemistry, bacteriology, and medical diagnostics (Kiernan, 2007).
Synthesis of Tryptamine Derivatives
The synthesis of tryptamine derivatives, including those with bromine as a protecting group, has been explored. This is crucial for the development of pharmaceuticals and research chemicals (René & Fauber, 2014).
Classification of Indole Syntheses
A comprehensive review classifying indole syntheses has been conducted, providing a framework for future research and development in the synthesis of indole-based compounds (Taber & Tirunahari, 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDABGGJZBJEILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1NC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-chloro-7-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



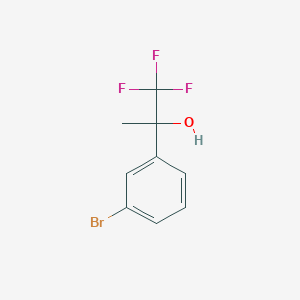
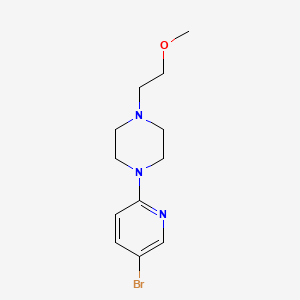
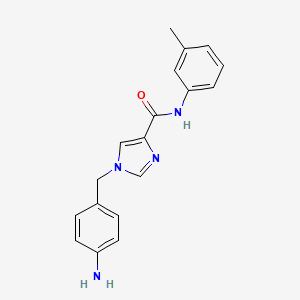
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B1523456.png)
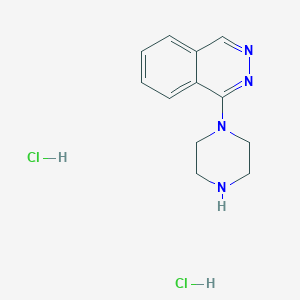
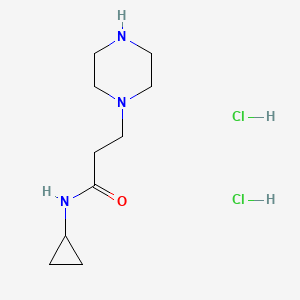
![2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1523460.png)
